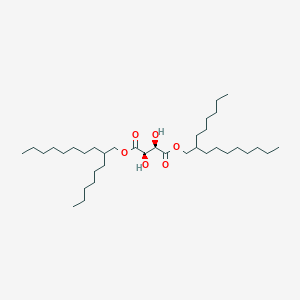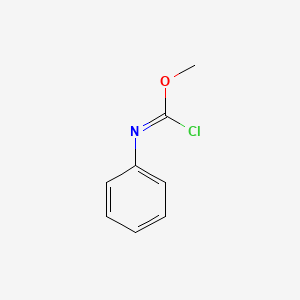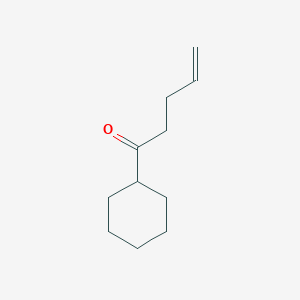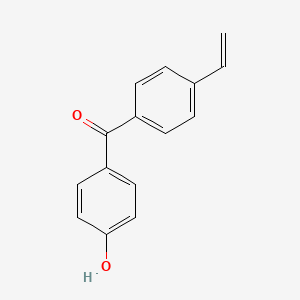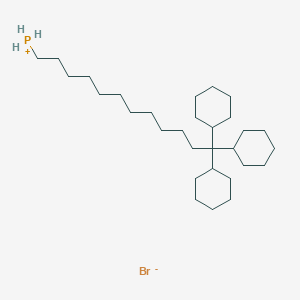
(12,12,12-Tricyclohexyldodecyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(12,12,12-Tricyclohexyldodecyl)phosphanium bromide is a quaternary phosphonium salt This compound is characterized by the presence of a phosphonium ion, where the phosphorus atom is bonded to four alkyl groups, in this case, three cyclohexyl groups and one dodecyl group The bromide ion serves as the counterion to balance the charge of the phosphonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (12,12,12-Tricyclohexyldodecyl)phosphanium bromide typically involves the quaternization of a phosphine with an alkyl halide. One common method is the reaction of tricyclohexylphosphine with dodecyl bromide. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Properties
CAS No. |
57441-08-4 |
|---|---|
Molecular Formula |
C30H58BrP |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
12,12,12-tricyclohexyldodecylphosphanium;bromide |
InChI |
InChI=1S/C30H57P.BrH/c31-26-18-7-5-3-1-2-4-6-17-25-30(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;/h27-29H,1-26,31H2;1H |
InChI Key |
ABGIORHCWICXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCCCCCCCCCC[PH3+])(C2CCCCC2)C3CCCCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)





![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
